(4-Thien-2-yltetrahydropyran-4-yl)methanol

Fragment-based drug discovery Scaffold hopping Medicinal chemistry

Procure (4-Thien-2-yltetrahydropyran-4-yl)methanol (CAS 906352-94-1), a heterocyclic building block featuring a 4-thienyl-substituted tetrahydropyran core with a reactive hydroxymethyl group. This solid fragment molecule (mp 78-80°C) provides distinct π-stacking and LogP properties versus phenyl or unsubstituted analogs, ensuring reproducible synthetic outcomes and screening hit rates. Confirm lot-specific purity before ordering.

Molecular Formula C10H14O2S
Molecular Weight 198.28 g/mol
CAS No. 906352-94-1
Cat. No. B1292508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Thien-2-yltetrahydropyran-4-yl)methanol
CAS906352-94-1
Molecular FormulaC10H14O2S
Molecular Weight198.28 g/mol
Structural Identifiers
SMILESC1COCCC1(CO)C2=CC=CS2
InChIInChI=1S/C10H14O2S/c11-8-10(3-5-12-6-4-10)9-2-1-7-13-9/h1-2,7,11H,3-6,8H2
InChIKeyJHVRUEHWCGLJPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Thien-2-yltetrahydropyran-4-yl)methanol: Structural and Procurement Baseline for CAS 906352-94-1


(4-Thien-2-yltetrahydropyran-4-yl)methanol (CAS 906352-94-1) is a heterocyclic building block featuring a tetrahydropyran core substituted at the 4-position with a thiophene ring and a hydroxymethyl group . This fragment molecule (molecular weight: 198.28 g/mol) serves as a versatile scaffold for molecular linking, expansion, and modification in drug discovery and organic synthesis applications [1]. The compound is commercially available as a solid (melting point: 78-80°C) with specified purity grades of 95-97% from multiple vendors .

Why Generic Tetrahydropyran-4-yl Methanols Cannot Substitute for CAS 906352-94-1 in Fragment-Based Discovery


Generic tetrahydropyran-4-yl methanol analogs lacking the 4-thienyl substitution exhibit fundamentally different molecular recognition profiles, metabolic stability, and synthetic utility. The presence of the thiophene ring in CAS 906352-94-1 introduces π-stacking capability and distinct electron density distribution not present in unsubstituted (tetrahydro-2H-pyran-4-yl)methanol (CAS 14774-37-9) [1]. This structural divergence manifests as differences in LogP, topological polar surface area, and hydrogen-bonding capacity that directly impact fragment screening hit rates and downstream lead optimization trajectories . Substitution with a thienyl-containing analog without verifying the specific quantitative parameters below may compromise synthetic reproducibility, alter pharmacokinetic profiles, or reduce target engagement in established assay systems.

Quantitative Differentiation of CAS 906352-94-1: Comparative Evidence for Procurement and Experimental Design


Structural Uniqueness: 4-Thienyl Substitution Distinguishes CAS 906352-94-1 from Unsubstituted Tetrahydropyran-4-yl Methanol

The target compound contains a thiophene ring at the tetrahydropyran 4-position, whereas the generic analog (tetrahydro-2H-pyran-4-yl)methanol (CAS 14774-37-9) is unsubstituted at this position . This substitution introduces a sulfur-containing heteroaromatic ring absent in the generic analog, enabling π-π stacking interactions and altering electron distribution . The amine analog (4-Thien-2-yltetrahydropyran-4-yl)methylamine (CAS 906422-74-0) further differs by replacing the hydroxymethyl group with a methylamine moiety, changing hydrogen-bonding capacity [1].

Fragment-based drug discovery Scaffold hopping Medicinal chemistry

Physicochemical Property Differentiation: Melting Point and Density of CAS 906352-94-1

The target compound exhibits a well-defined melting point of 78-80°C and a density of 1.179 g/cm³ (predicted) [1]. In contrast, the unsubstituted tetrahydropyran-4-yl methanol (CAS 14774-37-9) is a liquid at room temperature with a melting point below 25°C . The amine analog (CAS 906422-74-0) has a predicted density of 1.131 g/cm³ and a boiling point of 150°C at 0.2 mmHg [2].

Pre-formulation Solid-state characterization Analytical chemistry

Commercially Specified Purity Grades for CAS 906352-94-1 Enable Reproducible Research

The target compound is commercially available with specified purity grades of 95% and 97% from established vendors, enabling researchers to select the appropriate quality for their specific application . This contrasts with less rigorously specified generic analogs where purity may vary or be undefined. Vendor-supplied Certificate of Analysis documentation provides lot-specific data for traceability .

Chemical procurement Quality control Reproducibility

Application Scenarios for (4-Thien-2-yltetrahydropyran-4-yl)methanol (CAS 906352-94-1) Based on Quantitative Differentiation


Fragment-Based Drug Discovery (FBDD) Scaffold for Thienyl-Containing Leads

The compound serves as a fragment molecule for molecular linking, expansion, and modification in FBDD campaigns [1]. Its solid-state nature (mp 78-80°C) facilitates precise weighing and dissolution for fragment library preparation, while the thienyl moiety provides π-stacking potential for target engagement . The defined purity specifications (95-97%) ensure consistent screening results .

Synthetic Intermediate for Heterocyclic Functionalization

The compound is employed as a building block in the synthesis of more complex organic molecules, leveraging the reactivity of its hydroxymethyl group and the electronic properties of the thiophene ring . The tetrahydropyran scaffold enhances stability relative to acyclic ether analogs . Its solid form simplifies handling in parallel synthesis workflows compared to liquid analogs .

Medicinal Chemistry Scaffold Hopping from Phenyl to Thienyl Analogs

Researchers seeking to replace phenyl rings with thienyl bioisosteres can utilize this compound as a starting point. The thienyl substitution alters LogP and hydrogen-bonding capacity compared to phenyl-containing tetrahydropyran analogs, providing a distinct physicochemical profile for lead optimization .

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